molecular formula C7H3N3O5S B15011830 4,6-dinitro-1,2-benzothiazol-3(2H)-one

4,6-dinitro-1,2-benzothiazol-3(2H)-one

Cat. No.: B15011830
M. Wt: 241.18 g/mol
InChI Key: SZSGLTJRGBVOOH-UHFFFAOYSA-N
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Description

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of two nitro groups at the 4 and 6 positions, and a dihydrobenzothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE typically involves the nitration of 2,3-dihydro-1,2-benzothiazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazolones.

Scientific Research Applications

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A structurally related compound with similar chemical properties.

    2-Benzyl-4,6-dinitro-2,3-dihydro-1,2-benzothiazol-3-one: Another derivative with additional benzyl substitution.

Uniqueness

4,6-DINITRO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two nitro groups enhances its potential as a versatile intermediate for the synthesis of various derivatives with diverse applications.

Properties

Molecular Formula

C7H3N3O5S

Molecular Weight

241.18 g/mol

IUPAC Name

4,6-dinitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3N3O5S/c11-7-6-4(10(14)15)1-3(9(12)13)2-5(6)16-8-7/h1-2H,(H,8,11)

InChI Key

SZSGLTJRGBVOOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])C(=O)NS2)[N+](=O)[O-]

Origin of Product

United States

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